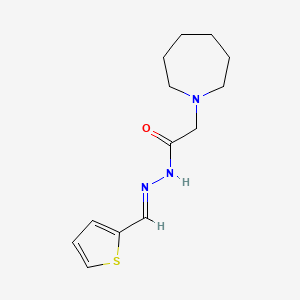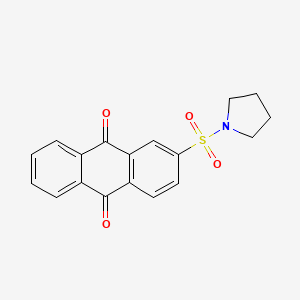
2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of anthraquinone derivatives, including “2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone”, has been studied . For example, Tu et al. synthesized different anthraquinones derivatives and evaluated their cytotoxicity towards different human cancer cell lines .Molecular Structure Analysis
The molecular formula of “this compound” is C18H15NO4S . It is related to anthraquinones, which are characterized by a tricyclic aromatic organic structure .Mecanismo De Acción
The mechanism of action of 2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This compound has been shown to induce apoptosis in cancer cells through the activation of the ROS-mediated mitochondrial pathway. This compound has also been shown to inhibit the activity of various enzymes involved in the metabolism of ROS, including superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines and the replication of several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone is its potent anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to exhibit these properties at relatively low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to induce oxidative stress and DNA damage in normal cells, which could limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone. One of the most promising directions is the development of this compound-based therapeutics for the treatment of cancer, inflammatory diseases, and viral infections. Another direction is the study of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Aplicaciones Científicas De Investigación
2-(1-pyrrolidinylsulfonyl)anthra-9,10-quinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to exhibit potent anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt and MAPK pathways.
In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylsulfonylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17-13-5-1-2-6-14(13)18(21)16-11-12(7-8-15(16)17)24(22,23)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZGRFJYQRACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




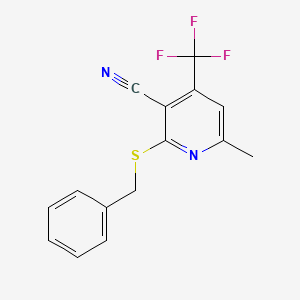
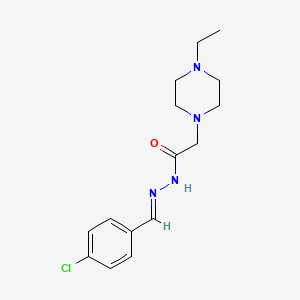
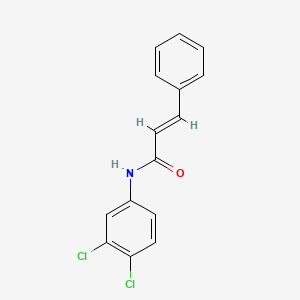
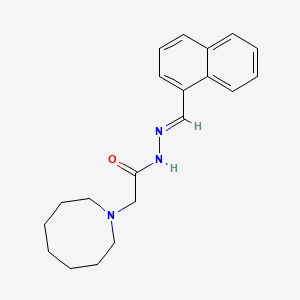
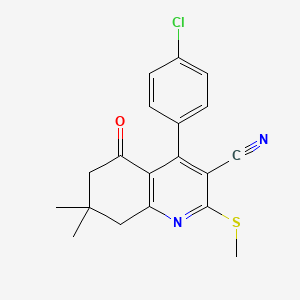
![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)
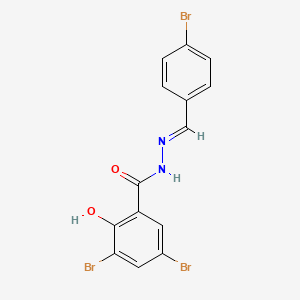
![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)
![2-[(3-bromobenzyl)oxy]benzaldehyde (4-nitrophenyl)hydrazone](/img/structure/B3836839.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B3836841.png)
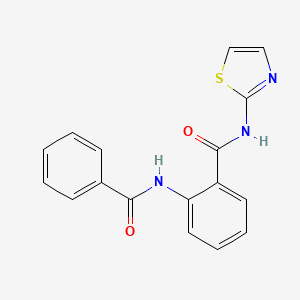
![N'-[4-(dimethylamino)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836859.png)
